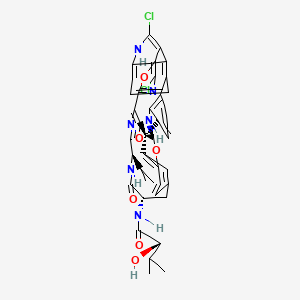![molecular formula C10H12N6O B1203375 4-[(4-Methoxyphenyl)hydrazono]-4H-Pyrazol-3,5-diamin CAS No. 6975-75-3](/img/structure/B1203375.png)
4-[(4-Methoxyphenyl)hydrazono]-4H-Pyrazol-3,5-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine, also known as 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine, is a useful research compound. Its molecular formula is C10H12N6O and its molecular weight is 232.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Hydrazone-Derivate von Pyrazol-Verbindungen erwiesen sich als potente Wachstumshemmer von antibiotikaresistenten Bakterien wie Staphylococcus aureus und Acinetobacter baumannii {svg_1}. Diese Verbindungen können aus kommerziell erhältlichen Ausgangsstoffen und Reagenzien unter Verwendung schonender Reaktionsbedingungen synthetisiert werden {svg_2}.
Antivirale Eigenschaften
Pyrazol-basierte Verbindungen wurden bei der Entwicklung verschiedener medizinischer Gerüste eingesetzt, die antivirale Aktivitäten zeigen {svg_3}. Dies legt nahe, dass „4-[(4-Methoxyphenyl)hydrazono]-4H-Pyrazol-3,5-diamin“ möglicherweise in der antiviralen Forschung eingesetzt werden könnte.
Antituberkulose-Aktivität
Ähnlich wie bei ihren antiviralen Eigenschaften wurden Pyrazol-basierte Verbindungen auch bei der Entwicklung von Antituberkulosemitteln eingesetzt {svg_4}. Dies deutet auf eine mögliche Anwendung von „this compound“ bei der Behandlung von Tuberkulose hin.
Antibakterielle Aktivität
Die antibakterielle Aktivität von Pyrazol-basierten Verbindungen ist gut dokumentiert {svg_5}. Daher könnte „this compound“ möglicherweise bei der Entwicklung neuer antibakterieller Medikamente eingesetzt werden.
Antitumor-Aktivität
Pyrazol-basierte Verbindungen wurden bei der Entwicklung von Antitumormitteln eingesetzt {svg_6}. Dies legt nahe, dass „this compound“ möglicherweise in der Krebsforschung und -behandlung eingesetzt werden könnte.
Entzündungshemmende und analgetische Eigenschaften
Eine Reihe von gängigen Medikamenten, die den Pyrazol-Ring enthalten, sind entzündungshemmende und schmerzlindernde Mittel {svg_7}. Dies deutet auf eine mögliche Anwendung von „this compound“ bei der Behandlung von Entzündungen und Schmerzen hin.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRNTYHAOBVOKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415318, DTXSID00903507 |
Source


|
| Record name | MLS000737992 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_4187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-75-3 |
Source


|
| Record name | MLS000737992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000737992 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


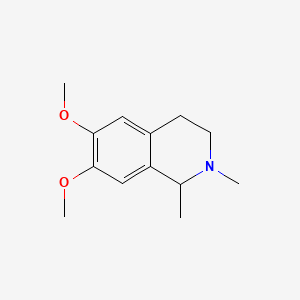
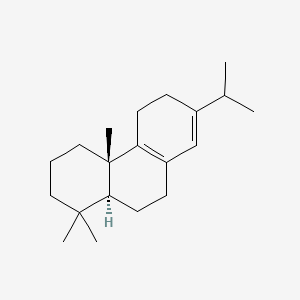

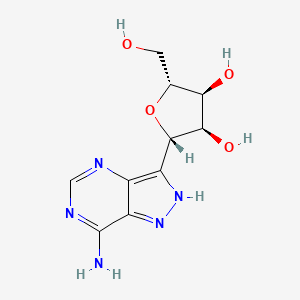
![9-hydroxy-8,8-dimethyl-2-oxo-9H,10H-pyrano[2,3-h]chromen-10-yl (2E)-2-methylbut-2-enoate](/img/structure/B1203306.png)


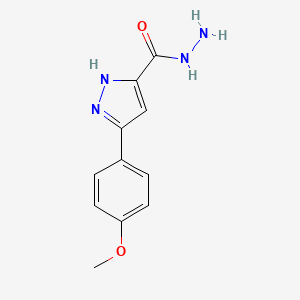
![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)
